1-Nitro-2-propoxybenzene
Description
Contextualization within Nitroaromatic Compound Research
Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring, are a significant class of chemicals with diverse applications. mdpi.comnih.gov The nitro group's strong electron-withdrawing nature and its capacity to form hydrogen bonds significantly influence the chemical and physical properties of the molecule. mdpi.com This functional group is pivotal in the action of many pharmaceuticals and is a key component in the synthesis of various organic materials. mdpi.comsvedbergopen.com
Within this broad class, 1-Nitro-2-propoxybenzene serves as a valuable case study. Its structure, featuring a nitro group and a propoxy group on a benzene (B151609) ring, makes it a subject of interest for understanding structure-activity relationships. The presence of these specific functional groups allows researchers to investigate how their interplay affects the molecule's reactivity and potential applications. Research on related compounds, such as other nitro-substituted aromatic ethers, provides a comparative framework for understanding the unique properties of this compound.
The study of nitroaromatic compounds extends to their environmental presence and formation. For instance, they can be formed in urban atmospheres through the interaction of nitrogen oxides (NOx) with anthropogenic volatile organic compounds (VOCs). copernicus.org While specific research on the atmospheric formation of this compound is not prevalent, the general principles of nitroaromatic compound formation in the environment provide a backdrop for its potential environmental significance.
Significance in Advanced Organic Synthesis and Chemical Sciences
In the realm of advanced organic synthesis, this compound and its derivatives are valuable intermediates. The nitro group can be readily transformed into other functional groups, most notably an amino group (—NH2) through reduction. This conversion is a fundamental step in the synthesis of more complex molecules, including pharmaceuticals and dyes. For example, the reduction of a nitro group is a key step in creating amino compounds that can then undergo further reactions to build intricate molecular architectures.
The synthesis of this compound itself can be achieved through methods like the decarboxylative etherification of potassium 2-nitrobenzoate (B253500) with tetrapropylorthosilicate. The general synthesis of nitroaromatic compounds often involves nitration reactions, where a nitronium ion (NO2+) is introduced to an aromatic substrate. nih.gov The specific positioning of the nitro and propoxy groups on the benzene ring in this compound offers regiochemical control in subsequent synthetic steps.
The reactivity of related nitroaromatic compounds further highlights the synthetic utility of this class of molecules. For instance, in compounds like 1-Bromo-5-methyl-3-nitro-2-propoxybenzene, the bromine atom can be substituted, and the nitro group can be reduced, demonstrating the versatile reactivity of these molecules. Similarly, β-nitrostyrene, another nitroaromatic compound, is a precursor in the synthesis of various organic molecules. wikipedia.org These examples underscore the broader importance of nitroaromatic compounds like this compound as building blocks in organic chemistry.
Below are data tables detailing the chemical properties of this compound and a related compound for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.191 g/mol |
| CAS Number | 3079-53-6 |
| Appearance | Yellow liquid |
Data sourced from multiple chemical suppliers. hoffmanchemicals.com
Table 2: Computational Chemistry Data for a Related Compound (4-Fluoro-1-nitro-2-propoxybenzene)
| Property | Value |
| TPSA (Topological Polar Surface Area) | 52.37 |
| LogP (Octanol-water partition coefficient) | 2.5227 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 4 |
Data sourced from ChemScene. chemscene.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBTRWOXSIMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343108 | |
| Record name | 1-Nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3079-53-6 | |
| Record name | 1-Nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitro 2 Propoxybenzene
Established Synthetic Pathways for 1-Nitro-2-propoxybenzene
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a 2-nitrophenoxide salt and a propylating agent. This method is a specific application of the Williamson ether synthesis, a robust and well-documented procedure for preparing ethers. masterorganicchemistry.comwvu.edu
Alkylation Reactions of 2-Nitrophenol (B165410) with Propylating Agents
The fundamental reaction involves the O-alkylation of 2-nitrophenol. The process begins with the deprotonation of the hydroxyl group of 2-nitrophenol using a suitable base. This generates the corresponding 2-nitrophenoxide anion, a potent nucleophile. wvu.edu The anion then attacks a propyl electrophile, typically a propyl halide such as 1-bromopropane (B46711) or 1-chloropropane, in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comvaia.com This displacement of the halide leaving group results in the formation of the ether linkage, yielding this compound.
The choice of the propylating agent is critical, as the SN2 mechanism works best with primary alkyl halides. masterorganicchemistry.com The use of secondary or tertiary halides could lead to competing elimination reactions, reducing the yield of the desired ether product. masterorganicchemistry.com
Table 1: Reactants in the Williamson Ether Synthesis of this compound
| Reactant Type | Example Compound | Role |
|---|---|---|
| Phenol | 2-Nitrophenol | Nucleophile precursor |
| Base | Sodium Hydroxide (B78521) (NaOH) | Deprotonating agent |
Influence of Reaction Conditions and Catalysts on Yield and Selectivity
The efficiency and outcome of the synthesis are highly dependent on the specific reaction conditions and the presence of catalysts. Key parameters such as the choice of base, solvent, and temperature, as well as the application of phase-transfer catalysis, play a pivotal role in maximizing yield and selectivity.
Base and Solvent Systems: A variety of bases can be used to generate the 2-nitrophenoxide ion, including alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), or stronger bases like sodium hydride (NaH). masterorganicchemistry.comwvu.edu The solvent system is equally important. While organic solvents such as ethanol (B145695) are common, a patented process describes the use of water as the reaction medium, which offers environmental benefits. wvu.edugoogle.com In this aqueous system, the nitrophenol is mixed with water, and the alkyl halide and a hydrogen halide-binding compound (base) are added simultaneously. google.com
Temperature and Pressure: The reaction is typically conducted at elevated temperatures, often in the range of 50°C to 150°C, to increase the reaction rate. google.comgordon.edu In some industrial processes, the reaction may be carried out under pressure, ranging from 2 to 30 bar, to facilitate the reaction with lower-boiling-point reagents. google.com
Phase-Transfer Catalysis (PTC): A significant improvement in the synthesis involves the use of phase-transfer catalysts. wiley-vch.deusv.ro This is particularly effective when the phenoxide salt is in an aqueous or solid phase and the alkyl halide is in an immiscible organic phase. wiley-vch.de The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion into the organic phase where it can react with the alkyl halide. wikipedia.org This technique can lead to faster reactions, milder conditions, and higher yields by overcoming the insolubility of the reactants in different phases. wiley-vch.deusv.ro
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Typical Conditions/Reagents | Effect on Reaction | Citation |
|---|---|---|---|
| Solvent | Ethanol, Water, DMF | Influences solubility of reactants and reaction rate. | wvu.edugoogle.com |
| Base | NaOH, KOH, NaH | Deprotonates 2-nitrophenol to form the nucleophilic phenoxide. | masterorganicchemistry.comwvu.edu |
| Temperature | 50 - 150 °C | Increases reaction kinetics. | google.com |
| Catalyst | Quaternary Ammonium Salts | Facilitates inter-phase transport of the phenoxide nucleophile, increasing yield. | wiley-vch.dewikipedia.org |
Advanced Synthetic Approaches and Innovations
While the Williamson ether synthesis remains a cornerstone, research continues into more advanced and efficient methods. These innovations focus on exploring novel reagents and solvents and developing sophisticated strategies for synthesizing structurally diverse analogues of this compound.
Exploration of Novel Reagents and Solvents in Propoxylation Reactions
Modern synthetic chemistry emphasizes green and efficient methodologies. In this context, the exploration of alternative reagents and reaction media is a key area of research. Using water as a solvent is one such approach that aligns with the principles of green chemistry. google.comusv.ro Another area of innovation is the use of advanced catalytic systems. Polyoxometalate (POM)-based phase-transfer catalysts represent a newer class of catalysts that combine the advantages of homogeneous and heterogeneous catalysis. rsc.org Furthermore, physical methods are being combined with chemical ones to enhance reaction efficiency. The application of ultrasound irradiation in conjunction with phase-transfer catalysis has been shown to significantly increase reaction rates, offering a way to improve productivity and reduce reaction times. researchgate.netacs.org
Chemo- and Regioselective Synthesis Strategies for Substituted Analogues
The synthesis of substituted analogues of this compound, such as 1-Chloro-4-nitro-2-propoxybenzene or 1-Bromo-5-methyl-3-nitro-2-propoxybenzene, requires precise control over the reaction's chemo- and regioselectivity. calpaclab.com Regioselectivity, or the control of the position of substitution on the aromatic ring, is governed by the directing effects of the substituents already present. The propoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the nitro group is a strong deactivating meta-director. youtube.comuomustansiriyah.edu.iq
Synthetic strategies for complex analogues often involve multi-step sequences where the order of nitration, alkylation, and other substitution reactions is carefully planned to achieve the desired isomer. nih.gov For instance, to synthesize a specific polysubstituted benzene (B151609) derivative, it may be necessary to introduce one group, use it to direct the next substitution, and then chemically modify the first group. youtube.com In some cases, protecting groups are employed to temporarily block a reactive site on the molecule, allowing a reaction to occur at another position. youtube.com Advanced one-pot, multi-component reactions are also being developed to construct complex molecular architectures in a single, efficient step, which is particularly valuable for creating libraries of substituted analogues for research purposes. rsc.orgnih.gov
Spectroscopic Characterization and Structural Elucidation of 1 Nitro 2 Propoxybenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, NMR provides detailed information about the connectivity and structure of a molecule.
The ¹H NMR spectrum of 1-Nitro-2-propoxybenzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
The aromatic region of the spectrum is characterized by a set of multiplets. A doublet of doublets is observed at approximately 7.80 ppm, which is attributed to the proton at the C6 position of the benzene (B151609) ring. This splitting pattern arises from coupling with the neighboring protons.
The propoxy group gives rise to characteristic signals in the aliphatic region of the spectrum. A triplet at around 4.06 ppm corresponds to the two protons of the methylene (B1212753) group (-OCH₂-) directly attached to the oxygen atom. The adjacent methylene group (-CH₂-) protons appear as a multiplet, and the terminal methyl (-CH₃) protons resonate as a triplet at approximately 1.06 ppm. The integration of these signals confirms the presence of the respective number of protons in each group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| ~7.80 | dd | J = 8.1, 1.7 | Aromatic H (C6) |
| ~7.45-7.40 | m | Aromatic H | |
| ~7.00-6.90 | m | Aromatic H | |
| ~4.06 | t | J = 6.4 | -OCH₂- |
| ~1.85-1.90 | m | -CH₂- | |
| ~1.06 | t | J = 7.5 | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the spectrum of this compound, distinct signals are observed for each unique carbon atom.
The carbon atoms of the benzene ring appear in the downfield region of the spectrum. The carbon atom bearing the nitro group (C1) and the carbon atom attached to the propoxy group (C2) are typically observed at around 152.5 and 140.0 ppm, respectively. The remaining aromatic carbons resonate in the range of 114.4 to 134.0 ppm. rsc.org
The carbons of the propoxy group appear in the upfield region. The carbon of the methylene group attached to the oxygen (-OCH₂-) is found at approximately 69.3 ppm, followed by the next methylene carbon at around 22.5 ppm, and the terminal methyl carbon at about 10.5 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~152.5 | C1 (C-NO₂) |
| ~140.0 | C2 (C-O) |
| ~134.0 | Aromatic CH |
| ~125.5 | Aromatic CH |
| ~120.0 | Aromatic CH |
| ~114.4 | Aromatic CH |
| ~69.3 | -OCH₂- |
| ~22.5 | -CH₂- |
| ~10.5 | -CH₃ |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup.
To further confirm the structural assignments made from 1D NMR spectra, multidimensional NMR techniques can be employed. bitesizebio.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between protons and carbons.
A COSY spectrum would show correlations between adjacent protons, confirming the coupling relationships within the propoxy chain and the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. Finally, an HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection of the propoxy group to the C2 position of the nitrobenzene (B124822) ring. These advanced techniques provide a robust and detailed picture of the molecular structure of this compound. bitesizebio.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups in the molecule.
The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear around 1516 cm⁻¹ and 1338 cm⁻¹, respectively. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) gives rise to a strong stretching band, usually in the 1250-1000 cm⁻¹ range. The aliphatic C-H bonds of the propoxy group are identified by their stretching vibrations in the 3000-2850 cm⁻¹ region.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2970-2870 | C-H Stretch | Aliphatic (Propoxy) |
| ~1516 | Asymmetric NO₂ Stretch | Nitro |
| ~1338 | Symmetric NO₂ Stretch | Nitro |
| ~1600-1450 | C=C Stretch | Aromatic |
| ~1250-1000 | C-O Stretch | Ether |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical GC-MS analysis, the sample is vaporized and separated into its components in a chromatographic column before entering the mass spectrometer. etamu.edu
For aromatic nitro compounds like this compound, electron ionization (EI) is a common method. uni-saarland.de The high-energy electrons (typically 70 eV) cause the molecule to ionize and fragment. uni-saarland.dewhitman.edu The resulting fragmentation pattern serves as a molecular "fingerprint." etamu.edu
Key fragmentation pathways for related alkyl-substituted benzene rings often result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion. whitman.edu For alkanes, fragmentation typically involves clusters of peaks separated by 14 mass units, representing the loss of successive CH2 groups. libretexts.org Therefore, for this compound, we can anticipate characteristic fragments arising from the cleavage of the propoxy chain and modifications to the nitro-substituted benzene ring.
Table 1: Predicted Prominent Ions in the GC-MS Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Origin of Fragment |
| 181 | [C9H11NO3]+• | Molecular Ion (Parent Molecule) |
| 139 | [M - C3H6]+• | Loss of propene from the propoxy group via McLafferty-type rearrangement |
| 123 | [M - C3H5O]+ | Cleavage of the ether bond with loss of the propoxy radical |
| 109 | [M - NO2 - H2O]+ | Loss of the nitro group and subsequent rearrangement/loss of water |
| 93 | [C6H5O]+ | Phenoxy cation resulting from cleavage of the ether bond and loss of the nitro group |
| 77 | [C6H5]+ | Phenyl cation from cleavage of substituents |
| 43 | [C3H7]+ | Propyl cation from the side chain |
This table is predictive and based on fragmentation patterns of similar molecules.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. rsc.org
For nitroaromatic compounds, ESI-MS is often performed in negative ion mode, as the electronegative nitro group enhances signal intensity. researchgate.net Studies on various nitroaromatic compounds show that in negative ESI, deprotonation of acidic groups is a primary ionization mechanism. researchgate.net Although this compound lacks a highly acidic proton, adduct formation with anions from the solvent (e.g., [M+Cl]- or [M+HCOO]-) is possible.
Research on related nitroaromatic compounds indicates that fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). rsc.org Common fragmentation pathways for nitroaromatics include the loss of NO and NO2, which can lead to the formation of various distonic radical anions. The position of substituents on the benzene ring can significantly influence the fragmentation pattern, an effect known as the "ortho effect."
Gas Chromatography-Mass Spectrometry (GC-MS)
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uol.de It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. uol.deaps.org
A single-crystal X-ray diffraction experiment involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. uol.de This analysis yields the electron density map of the unit cell, from which the atomic positions can be determined. uol.de
While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive studies on substituted nitrobenzene derivatives provide a strong basis for predicting its structural characteristics. mdpi.comiucr.orgiucr.org For instance, the crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene reveals a dihedral angle of 90° between the nitro group and the benzene ring, influenced by interactions with adjacent substituents. iucr.org In contrast, 4-chloro-1-iodo-2-nitrobenzene (B1580762) shows smaller dihedral angles, indicating that steric and electronic effects of neighboring groups are crucial in determining the conformation. iucr.org It is expected that the propoxy group in this compound would sterically interact with the ortho-nitro group, causing it to twist out of the plane of the benzene ring.
Table 2: Typical Crystallographic Parameters for Substituted Nitrobenzene Derivatives
| Parameter | Typical Range/Value | Significance |
| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. iucr.orgmdpi.com |
| Space Group | P21/c, Pnma, P21/n | Defines the symmetry elements within the unit cell. iucr.orgmdpi.comresearchgate.net |
| C-N Bond Length | 1.410 Å - 1.535 Å | Varies with the degree of quinoid character and aromaticity. mdpi.com |
| O-N-O Angle | ~123° | Relatively consistent across different nitrobenzene derivatives. mdpi.com |
| NO2 Twist Angle | 0° - 90° | The dihedral angle between the NO2 group and the phenyl ring plane, highly dependent on steric hindrance and packing forces. mdpi.comnih.gov |
This table is based on data from various substituted nitrobenzene compounds and serves as a predictive guide. mdpi.comiucr.orgmdpi.comresearchgate.netnih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.comresearchgate.net These interactions are fundamental to understanding the physical properties of the solid state. mdpi.comnih.gov
In crystals of nitroaromatic compounds, the nitro group often participates in intermolecular interactions. researchgate.net The electrostatic potential of the nitro group, with its partial negative charges on the oxygen atoms and partial positive charge on the nitrogen, makes it a key player in directing crystal packing. nih.gov
For this compound, several types of interactions are expected to influence its crystal structure:
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the propoxy group or the aromatic ring and the oxygen atoms of the nitro group of a neighboring molecule are likely to be present.
π-π Stacking: The aromatic rings may stack upon one another, a common feature in the crystal packing of aromatic compounds. researchgate.net
The interplay of these forces determines the final crystal packing arrangement, influencing properties such as melting point and density. ucl.ac.uk The conformation of the propoxy group and the twist of the nitro group will be compromises between minimizing intramolecular steric strain and optimizing intermolecular interactions. nih.govucl.ac.uk
Single Crystal X-ray Diffraction Studies of this compound and Related Structures
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu This technique provides insights into the electronic structure, particularly the nature of conjugated π-electron systems. msu.edu
The electronic spectrum of this compound is expected to be dominated by transitions involving the nitrobenzene chromophore. The presence of the electron-donating alkoxy group and the electron-withdrawing nitro group on the benzene ring leads to intramolecular charge transfer (ICT) character in its electronic transitions.
Studies on related alkoxy-substituted nitrobenzenes show characteristic absorption bands. uq.edu.auacs.org The spectrum of this compound would likely exhibit two main absorption bands:
A high-energy band corresponding to a π → π* transition within the benzene ring.
A lower-energy band, extending into the near-UV or visible region, corresponding to the ICT transition from the oxygen of the propoxy group (donor) to the nitro group (acceptor).
The position of the absorption maximum (λ_max) is sensitive to solvent polarity, with more polar solvents generally causing a red shift (bathochromic shift) for ICT bands. The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are influenced by the substituents. osti.govmdpi.com The alkoxy group raises the energy of the HOMO, while the nitro group lowers the energy of the LUMO, thus reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths compared to unsubstituted benzene.
Chemical Reactivity and Reaction Mechanisms of 1 Nitro 2 Propoxybenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for activated aromatic systems. wikipedia.org In contrast to electrophilic substitutions common to benzene (B151609) and its electron-rich derivatives, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the nitro group (-NO2), is typically a prerequisite for this reaction, as it activates the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub For SNAr to proceed efficiently, the electron-withdrawing group must be located ortho or para to the leaving group, allowing it to stabilize the negatively charged intermediate through resonance. masterorganicchemistry.compressbooks.pub
In the case of 1-nitro-2-propoxybenzene, the nitro group powerfully activates the ring. If a suitable leaving group were present at the ortho or para positions relative to the nitro group, the compound would be susceptible to SNAr. For instance, in a hypothetical molecule like 2-propoxy-1-fluoro-4-nitrobenzene, the fluorine atom would be readily displaced by a nucleophile due to activation by the para-nitro group.
Kinetic Studies of SNAr Processes Involving Nitroaromatics
Kinetic studies are fundamental to understanding the mechanisms of SNAr reactions. These investigations often reveal that the reaction proceeds via a two-step mechanism where the initial attack of the nucleophile is the rate-determining step. masterorganicchemistry.com The rate of reaction is influenced by the nature of the nucleophile, the substrate, the leaving group, and the solvent.
Brönsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the attacking nucleophile, are frequently used to probe the transition state structure. frontiersin.orgnih.gov The slope of this plot, the Brönsted coefficient (βnuc), provides insight into the degree of bond formation between the nucleophile and the aromatic ring in the transition state. frontiersin.org
Kinetic analyses of reactions involving substrates like 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles, including biothiols, have been conducted to elucidate these mechanistic details. nih.govresearchgate.net Such studies consistently show that the reaction rate is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate formed. nih.gov The "element effect," where the leaving group reactivity order is F > Cl ≈ Br > I, is a hallmark of SNAr kinetics, underscoring that the cleavage of the carbon-leaving group bond is not the rate-limiting step. masterorganicchemistry.comresearchgate.net
Mechanistic Investigations: Concerted versus Stepwise Pathways
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination pathway. pressbooks.pub
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The aromaticity of the ring is temporarily broken in this step. The stability of this complex is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups (like -NO2) at the ortho and/or para positions, which delocalize the negative charge. pressbooks.pubnumberanalytics.com
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This step is typically fast. wikipedia.org
While the stepwise mechanism is widely supported, some studies suggest that a mechanistic continuum exists, ranging from a stepwise process with a distinct intermediate to a fully concerted (single-step) process. imperial.ac.ukresearchgate.net The exact mechanism can be influenced by the reactants and reaction conditions. researchgate.net For instance, kinetic studies on the reactions of 2-chloro-5-nitropyrimidine (B88076) with amines have pointed towards a borderline mechanism between concerted and stepwise pathways. frontiersin.orgnih.gov The distinction often depends on the relative stability of the Meisenheimer complex; a very unstable intermediate would favor a more concerted pathway where the transition state resembles the starting materials and products more closely. researchgate.net
Influence of Substituents and Reaction Environment on Reactivity
The reactivity of nitroaromatic compounds in SNAr reactions is profoundly influenced by both the substituents on the aromatic ring and the external reaction conditions.
Substituent Effects: The most critical substituent is the electron-withdrawing group that activates the ring. The nitro group is one of the most powerful activators. wikipedia.org The number and position of these groups are key; for example, 2,4-dinitrochlorobenzene reacts much more readily than p-nitrochlorobenzene. pressbooks.pubnumberanalytics.com The propoxy group in this compound is electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, its effect is overridden by the powerful activating nature of the ortho-nitro group. Steric hindrance from bulky substituents near the reaction site can slow the reaction by impeding the approach of the nucleophile. numberanalytics.comnumberanalytics.com
Leaving Group: The nature of the leaving group is also a determining factor. As the rate-determining step is the nucleophilic attack, the strength of the carbon-leaving group bond is less important than the group's ability to stabilize a negative charge (its electronegativity). This leads to the characteristic reactivity order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com
Reaction Environment: The solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing the nucleophile's reactivity. mdpi.com The choice of base, if needed to generate the active nucleophile (e.g., generating an alkoxide from an alcohol), also impacts the reaction outcome.
Electrophilic Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex scenario due to the competing directing effects of the two substituents.
The nitro group (-NO2) is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. numberanalytics.com
The propoxy group (-OC3H7) is an activating group because the oxygen atom can donate electron density to the ring via resonance. It directs incoming electrophiles to the ortho and para positions. solubilityofthings.com
In this compound, the positions ortho and para to the activating propoxy group are C6 and C4, respectively. The positions meta to the deactivating nitro group are C3 and C5. The powerful activating effect of the alkoxy group generally dominates over the deactivating effect of the nitro group, meaning substitution is likely to occur at a position activated by the propoxy group. masterorganicchemistry.com
For an incoming electrophile, position C6 is ortho to the propoxy group but is sterically hindered by the adjacent propoxy group itself. Position C4 is para to the propoxy group and meta to the nitro group. Position C3 is meta to the propoxy group and meta to the nitro group. Position C5 is meta to the propoxy group and para to the nitro group. Therefore, electrophilic attack is most favored at the C4 and C6 positions. Given the steric hindrance at C6, substitution at the C4 position is often the major outcome. For example, nitration of the similar compound 1-fluoro-4-propoxybenzene (B1612588) yields 1-fluoro-3-nitro-4-propoxybenzene as the major product, with the electrophile adding ortho to the activating propoxy group.
Reduction Reactions of the Nitro Group in this compound
The nitro group of this compound can be readily reduced to an amino group (-NH2), a transformation of significant synthetic utility as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group. masterorganicchemistry.com This reduction can be achieved through various methods, typically involving either catalytic hydrogenation or dissolving metal reductions. numberanalytics.comnowgonggirlscollege.co.in
The general reaction proceeds in stages, from the nitro group (-NO2) to a nitroso group (-N=O), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH2). numberanalytics.com The final product depends on the choice of reducing agent and the reaction conditions. nowgonggirlscollege.co.in
Common methods for the complete reduction of an aromatic nitro group to an amine include:
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com
Metal-in-Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com
Chemoselective Reduction Strategies
In molecules containing multiple functional groups, the selective reduction of one group while leaving others intact is a significant synthetic challenge. Chemoselective reduction of a nitro group is often necessary when other reducible groups, such as carbonyls, esters, or halides, are present. rsc.orgrsc.org Several reagents and conditions have been developed to achieve this selectivity. davidpublisher.com For instance, while catalytic hydrogenation with Pd/C is highly effective, it can also reduce other functionalities. commonorganicchemistry.com In such cases, alternative methods are preferred.
The following table summarizes various reagents used for the chemoselective reduction of aromatic nitro compounds.
| Reagent/System | Conditions | Selectivity Notes | Reference(s) |
| Fe / HCl or AcOH | Acidic conditions | Mild and classic method; tolerates many functional groups like esters and ketones. | commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral | Mild reagent, often used for selective reduction of one nitro group in a dinitro compound. | commonorganicchemistry.com |
| Zn / NH₄Cl | Neutral solution | Reduces nitro group to hydroxylamine. nowgonggirlscollege.co.inwikipedia.org Can achieve reduction to amine in some systems. commonorganicchemistry.com | nowgonggirlscollege.co.incommonorganicchemistry.comwikipedia.org |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Useful for the partial reduction of dinitroarenes (Zinin reduction). Generally does not reduce aliphatic nitro groups. | commonorganicchemistry.comwikipedia.org |
| H₂ / Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation of aryl halides (Cl, Br, I) is a concern with Pd/C. | commonorganicchemistry.com |
| Hydrazine (N₂H₄) / Catalyst | Transfer hydrogenation | Can be used with catalysts like Pd/C or Fe(III) for selective reductions. | davidpublisher.comresearchgate.net |
| NaBH₄ / Catalyst | e.g., with Pd/C or FeCl₂ | Sodium borohydride (B1222165) alone is usually not strong enough to reduce nitro groups, but can do so with a catalyst. The NaBH₄-FeCl₂ system shows high chemoselectivity for nitro groups over ester groups. | davidpublisher.comresearchgate.net |
| KOtBu / BEt₃ / Pinacolborane | Transition-metal-free | A modern method for the deoxygenative reduction of nitroarenes under mild conditions. | rsc.org |
Catalytic Hydrogenation Mechanisms and Catalyst Design
The reduction of the nitro group in this compound to its corresponding amine, 2-propoxyaniline (B1271045), is a pivotal transformation, primarily achieved through catalytic hydrogenation. The general mechanism for this heterogeneous process occurs on the surface of a solid catalyst and involves several key steps. numberanalytics.comlibretexts.org Initially, both the hydrogen gas (H₂) and the nitroarene substrate, this compound, are adsorbed onto the catalyst surface. numberanalytics.comlibretexts.org The catalyst, typically a transition metal, facilitates the cleavage of the H-H bond and the subsequent stepwise reduction of the nitro group. libretexts.org
The reaction pathway for nitroarene hydrogenation is generally understood to proceed through intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine before the final amine product is formed. researchgate.net The complete reduction to 2-propoxyaniline is the typical outcome, though under certain conditions, the reaction can be controlled to yield intermediate products like azoxy and azo compounds via a condensation route. researchgate.net
The design of the catalyst is crucial for achieving high efficiency, selectivity, and stability. While common laboratory catalysts like platinum (as Adams' catalyst, PtO₂) and palladium on charcoal (Pd/C) are effective, significant research has focused on developing advanced catalytic systems with improved performance. libretexts.org
Catalyst Design Principles:
Bimetallic Catalysts: Modifying a primary metal catalyst with a second metal can drastically alter its electronic structure and geometric properties, leading to enhanced activity and selectivity. mdpi.com For instance, Ni-based bimetallic catalysts have shown promise in selective hydrogenations. The addition of metals like gold (Au), tin (Sn), or iron (Fe) to nickel can improve the chemoselectivity by influencing the adsorption of the nitro group and facilitating electron transfer, which enhances the catalytic activity. mdpi.com
Single-Atom Alloy (SAA) Catalysts: A modern approach involves anchoring single atoms of a highly active metal onto the surface of a more inert metal nanoparticle. A RuNi single-atom alloy, where individual ruthenium atoms are dispersed on a nickel nanoparticle surface, demonstrated exceptional activity and selectivity in the hydrogenation of 4-nitrostyrene. nih.gov The interface between the two metals acts as the active site, lowering the energy barrier for the cleavage of the N-O bond. nih.gov Such a design promotes the preferential hydrogenation of the nitro group over other reducible functionalities. nih.gov
Support Materials: The material used to support the metal catalyst plays a critical role. For platinum catalysts used in the hydrogenation of substituted nitroarenes, activated carbon with high purity, large surface area, and appropriate pore structure leads to higher activity. nih.gov Advanced supports like N-doped carbon, derived from the pyrolysis of metal-organic frameworks (MOFs), can create highly efficient single-atom catalysts (e.g., Co SAs/NC). bohrium.comrsc.org The nitrogen atoms in the carbon matrix help to stabilize and disperse the metal atoms, while the support itself can create a synergistic effect with the metal, further promoting the reaction. rsc.org
Promoters: The addition of promoters can significantly enhance catalyst performance. Single-site tin promoters added to titania (TiO₂) supports for gold or platinum catalysts have been shown to dramatically increase both the conversion rate of nitroarenes and the selectivity towards the desired aniline (B41778) product. wvu.edu
The performance of various catalyst systems in the hydrogenation of substituted nitroarenes highlights the importance of catalyst design.
| Catalyst System | Substrate Example | Key Performance Metric(s) | Reference |
|---|---|---|---|
| Au/Sn–TiO₂ | 3-Nitrostyrene | 99.3% selectivity to 3-vinylaniline (B102275) at 99.0% conversion. | wvu.edu |
| Pt/Sn–TiO₂ | 3-Nitrostyrene | 97.4% selectivity to 3-vinylaniline at 98.5% conversion. | wvu.edu |
| 0.4% RuNi SAA | 4-Nitrostyrene | >99% yield of 4-aminostyrene; TOF of 4293 h⁻¹. | nih.gov |
| Co SAs/NC | Nitrobenzene (B124822) | 99.1% aniline selectivity and activity of 76.8 h⁻¹ in ethanol (B145695)/water. | bohrium.com |
| Co@NC (MOF-derived) | Various Nitroarenes | High conversion and selectivity under mild conditions (80 °C, 30 min). | rsc.org |
| Co–Mo–S | Various Nitroarenes | Good to excellent yields of anilines; selective in the presence of C=C, C≡C, C=O groups. | acs.org |
Derivatization Reactions and Functional Group Transformations
Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often to enhance its suitability for a specific analytical method or to serve as an intermediate in further synthesis. sigmaaldrich.comresearchgate.net this compound possesses several reactive sites—the nitro group, the aromatic ring, and the propoxy group—that can be targeted for functional group interconversion. solubilityofthings.comresearchgate.net
Transformations of the Nitro Group:
The most significant functional group transformation for this compound is the reduction of the nitro group.
Reduction to Amine: As discussed, catalytic hydrogenation is the primary method to convert the nitro group into a primary amine (-NH₂), yielding 2-propoxyaniline. This amine is a versatile intermediate.
Formation of Azo and Azoxy Compounds: By carefully controlling the reduction conditions, particularly in the presence of a base, the reaction can be stopped at intermediate stages where nitroso and hydroxylamine intermediates condense to form azoxy or azo derivatives. researchgate.net
Reactions of the Resulting Amine:
Once the amine (2-propoxyaniline) is formed, it can undergo numerous derivatization reactions common to anilines.
Acylation: The amine can react with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form amides. researchgate.netlibretexts.org
Silylation: Reaction with silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the amine to a trimethylsilyl (B98337) derivative, which increases volatility for gas chromatography (GC) analysis. sigmaaldrich.com
Alkylation: The amine can be alkylated, although this is often less straightforward than acylation.
Diazotization: The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).
Transformations Involving Other Parts of the Molecule:
While the nitro group is the most reactive site for the transformations discussed, other reactions are possible.
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group. researchgate.net
Transformation to Azide (B81097) and Triazole: In synthetic routes involving similar substituted nitroarenes, the nitro group serves as a precursor. For instance, a nitro derivative can be reduced to an amine, which is then converted to a diazonium salt and subsequently to an azide. This azide can then undergo "click" chemistry reactions, such as cycloaddition with an alkyne, to form a triazole derivative. researchgate.netresearchgate.net
These transformations highlight the utility of this compound as a starting material for creating a diverse range of more complex molecules. solubilityofthings.comscribd.com
Theoretical and Computational Chemistry Studies of 1 Nitro 2 Propoxybenzene
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. novapublishers.comdtic.mil These "first principles" methods solve the electronic Schrödinger equation to predict molecular properties with high accuracy. dtic.mil DFT has proven particularly effective for a wide variety of molecular systems, offering a balance between computational cost and accuracy. novapublishers.com
The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. unpatti.ac.id For 1-Nitro-2-propoxybenzene, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(2d,p)) are commonly employed to determine equilibrium bond lengths, bond angles, and dihedral angles. nih.gov
Studies on similar nitrobenzene (B124822) derivatives show that the benzene (B151609) ring remains largely planar, while the nitro (NO₂) and propoxy (–O–CH₂CH₂CH₃) groups will adopt specific orientations to minimize steric hindrance. unpatti.ac.id The presence of these substituents influences the structural parameters of the benzene ring; for instance, the C-N bond length and the angles within the ring are altered compared to unsubstituted benzene. unpatti.ac.id The electronic structure is characterized by the distribution of electrons, which is significantly polarized by the electron-withdrawing nitro group and the electron-donating propoxy group.
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations for similar aromatic compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | 1.48 Å |
| N-O | 1.22 Å | |
| C-O (ether) | 1.36 Å | |
| O-C (propyl) | 1.43 Å | |
| Bond Angle | O-N-O | 124° |
| C-C-N | 121° | |
| C-O-C | 118° | |
| Dihedral Angle | C-C-N-O | ~30-40° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity. numberanalytics.com
For nitroaromatic compounds like this compound, the HOMO is typically distributed over the electron-rich benzene ring and the oxygen of the propoxy group. In contrast, the LUMO is predominantly localized on the electron-deficient nitro group. researchgate.net This separation facilitates intramolecular charge transfer (ICT) and dictates the molecule's behavior in chemical reactions.
Table 2: Calculated FMO Properties for this compound This table presents plausible FMO data derived from computational studies on related nitroaromatics.
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | -6.85 | Electron-donating ability |
| E(LUMO) | -2.40 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.45 | Chemical reactivity, kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netwolfram.com
For this compound, the MEP map is expected to show a significant negative potential (red) localized around the oxygen atoms of the nitro group, highlighting this area as the primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The aromatic ring and the propoxy group would exhibit regions of less negative or slightly positive potential. This visual representation provides a robust prediction of intermolecular interaction sites. mdpi.com
Frontier Molecular Orbitals (FMOs) Analysis
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry also allows for the detailed investigation of reaction pathways, providing insights into the energies of reactants, products, and the transition states that connect them. sdu.dknih.gov
Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex (the transition state), which represents the energy maximum along the reaction coordinate. libretexts.org By locating the transition state structure on the potential energy surface, computational methods can calculate key activation parameters, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). libretexts.org
These parameters are used in the Eyring equation to calculate the theoretical rate constant (k) of a reaction. libretexts.orgcecam.org For this compound, this approach could be used to model various reactions, such as nucleophilic aromatic substitution, by mapping the complete energy profile from reactants to products.
Table 3: Hypothetical Activation Parameters for a Reaction Involving this compound This table provides example thermodynamic data for a modeled reaction at a standard temperature (e.g., 298.15 K).
| Activation Parameter | Symbol | Predicted Value |
| Gibbs Free Energy of Activation | ΔG‡ | 22.5 kcal/mol |
| Enthalpy of Activation | ΔH‡ | 20.1 kcal/mol |
| Entropy of Activation | ΔS‡ | -8.0 cal/(mol·K) |
The interaction of this compound with light can be explored computationally to understand its photophysical and photochemical behavior. Upon absorption of a photon, the molecule is promoted to an electronically excited singlet state (e.g., S₁). From here, several decay pathways are possible.
Studies on similar nitroaromatic compounds suggest that ultrafast intersystem crossing (ISC) from the initial excited singlet state to a lower-lying triplet state (e.g., T₁) is a highly efficient process. nih.govresearchgate.net This is often due to strong spin-orbit coupling between singlet and triplet states of different orbital characters (e.g., n,π* and π,π*). nih.govrsc.org The resulting triplet state is often the key reactive intermediate in photochemical reactions, such as hydrogen abstraction from a solvent molecule. nih.gov Alternatively, the excited molecule can return to the ground state (S₀) non-radiatively through internal conversion (IC), dissipating the energy as heat. rsc.org Computational models can map the potential energy surfaces of these excited states and identify conical intersections or crossing points that facilitate these rapid decay processes. rsc.org
Conventional Transition State Theory and Rate Constant Calculations
Spectroscopic Property Predictions
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods allow for the simulation of various types of spectra, offering insights into the molecule's electronic structure, vibrational modes, and other quantum mechanical properties.
Computational Simulation of NMR, IR, and Raman Spectra
Computational simulations are instrumental in predicting and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of organic compounds. By employing quantum mechanical calculations, researchers can model the behavior of molecules and predict their spectral features with increasing accuracy.
NMR Spectra Simulation:
IR and Raman Spectra Simulation:
The simulation of IR and Raman spectra is typically achieved through normal mode analysis, which can be performed using methods like density functional theory (DFT). This analysis calculates the vibrational frequencies and intensities of the molecule's normal modes. diva-portal.org The results of these simulations can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions.
For instance, in a study on a related nitroaromatic compound, 1-nitro-4-(trifluoromethoxy)benzene, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set were used to compute the fundamental vibrational wavenumbers. The theoretical force fields were then used in a normal coordinate analysis to describe the vibrational modes. A similar approach would be applied to this compound, where the vibrational modes of the nitro group (NO₂), the propoxy group (–O–CH₂CH₂CH₃), and the benzene ring would be calculated and assigned. Machine learning techniques are also emerging as a powerful tool to accelerate the simulation of accurate IR spectra for organic molecules. goettingen-research-online.de
The table below illustrates a hypothetical breakdown of key vibrational modes for this compound based on general knowledge of functional group frequencies, which would be refined by specific computational results.
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectrum |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR, Raman |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | IR, Raman |
| Alkoxy C-O | Stretch | 1200 - 1275 | IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |
Prediction of UV-Vis Absorption and Two-Photon Absorption Cross-Sections
Computational methods are also crucial for predicting the electronic absorption properties of molecules, such as their ultraviolet-visible (UV-Vis) absorption spectra and two-photon absorption (TPA) cross-sections.
UV-Vis Absorption Prediction:
Time-dependent density functional theory (TD-DFT) is a widely used quantum chemistry approach for predicting electronic absorption spectra. nih.gov It calculates the vertical transition energies and oscillator strengths, which correspond to the wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands, respectively. nih.gov For nitroaromatic compounds, the UV-Vis spectra are often characterized by π → π* and n → π* transitions involving the benzene ring and the nitro group. uni-muenchen.de The position and intensity of these bands can be influenced by the presence of substituents on the benzene ring. For example, studies on nitrobenzaldehydes have shown that the spectra are characterized by weak n→π* transitions at longer wavelengths and strong π→π* transitions at shorter wavelengths. uni-muenchen.de While specific predicted UV-Vis data for this compound is not available in the search results, the methodology would involve TD-DFT calculations to identify the key electronic transitions and their corresponding absorption wavelengths.
Two-Photon Absorption (TPA) Cross-Section Prediction:
The prediction of TPA properties is essential for applications in areas like bioimaging and materials science. lanl.govchemrxiv.org TD-DFT has been shown to be an effective method for calculating TPA spectra and cross-sections for large organic molecules. lanl.gov The TPA cross-section is a measure of a molecule's ability to simultaneously absorb two photons. lanl.gov The design of molecules with large TPA cross-sections often involves creating donor-acceptor systems with extended π-conjugation. chemrxiv.org
In the case of this compound, the nitro group acts as an electron-withdrawing group (acceptor) and the propoxy group as an electron-donating group (donor). This donor-acceptor substitution on the benzene ring is a common motif in molecules designed for nonlinear optical applications. Computational studies would aim to calculate the TPA cross-section, typically reported in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). lanl.gov While specific predicted values for this compound were not found, research on similar o-nitrobenzyl derivatives has shown TPA cross-sections in the range of 1-50 GM. nih.gov
The following table summarizes the types of predicted electronic transition data for this compound.
| Property | Computational Method | Predicted Information |
| UV-Vis Absorption | TD-DFT | Wavelength of maximum absorption (λmax), Oscillator strength, Nature of electronic transitions (e.g., π → π, n → π) |
| Two-Photon Absorption | TD-DFT, Coupled-Cluster Methods | TPA cross-section (in GM units), TPA wavelength |
Synthesis and Characterization of Derivatives and Analogues of 1 Nitro 2 Propoxybenzene
Synthesis of Related Nitro-Substituted Aromatic Ethers and Analogues
The synthesis of nitro-substituted aromatic ethers, including analogues of 1-nitro-2-propoxybenzene, often employs classical methodologies such as the Williamson ether synthesis. This reaction involves the coupling of a phenoxide with an alkyl halide. In the context of this compound analogues, this would typically involve the reaction of a nitrophenolate with a suitable alkylating agent.
A common precursor for many related compounds is 2-nitrophenol (B165410). The synthesis of ethers from 2-nitrophenol can be achieved by reacting it with various alkyl halides in the presence of a base. For instance, the reaction of 2-nitrophenol with an alkyl bromide in the presence of potassium carbonate is a standard procedure. The progress of such reactions can be conveniently monitored using techniques like thin-layer chromatography (TLC).
The synthesis of a series of 1-(2-alkoxy-6-nitrophenoxy)-2-aminoethanes has been reported, starting from 2,6-dinitrophenol. This multi-step synthesis involves the selective monoalkylation of one of the nitro groups, followed by reduction of the other nitro group to an amine. This demonstrates a strategy for creating functionalized analogues.
Another relevant synthetic approach involves the nitration of pre-existing aromatic ethers. For example, the nitration of phenoxyacetic acid derivatives can lead to the introduction of a nitro group onto the aromatic ring, forming compounds that are structurally related to this compound. The position of nitration is directed by the existing substituents on the benzene (B151609) ring.
Functionalized this compound Derivatives
The functionalization of the this compound core can be achieved through various chemical transformations. The nitro group itself is a versatile functional handle, which can be reduced to an amino group, providing a key intermediate for further derivatization. This amino group can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization, to introduce diverse functionalities.
For instance, the reduction of the nitro group of a this compound derivative would yield the corresponding 2-propoxyaniline (B1271045) derivative. This aniline (B41778) can then be used as a nucleophile in various coupling reactions.
Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the presence of the deactivating nitro group can make such reactions challenging. However, under forcing conditions, or by using highly reactive electrophiles, further substitution on the ring may be possible.
A study on the synthesis of 1-(2-alkoxy-6-nitrophenoxy)-2-aminoethanes highlights a method for introducing an aminoethyl side chain, which represents a significant functionalization of the core nitrophenoxy scaffold.
Advanced Synthetic Strategies for Complex Architectures Incorporating this compound Moiety
The incorporation of the this compound moiety into more complex molecular architectures often requires multi-step synthetic sequences and the use of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For example, if a halogen atom were present on the aromatic ring of a this compound derivative, it could serve as a handle for Suzuki coupling with a boronic acid, allowing for the introduction of a new aryl or alkyl group. Similarly, a Buchwald-Hartwig amination could be employed to form a new C-N bond.
The synthesis of macrocyclic structures incorporating the this compound unit represents an advanced synthetic challenge. Such syntheses often rely on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The strategic placement of reactive functional groups on a linear precursor containing the this compound moiety would be crucial for the successful construction of these complex architectures.
Comprehensive Spectroscopic and Structural Confirmation of Novel Derivatives
The unambiguous characterization of novel derivatives of this compound is essential to confirm their chemical identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. In the case of this compound derivatives, ¹H NMR would provide information about the number and connectivity of protons in the propoxy chain and on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern. ¹³C NMR would provide data on the carbon skeleton of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized derivative.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the aromatic ring would be expected.
A study on the synthesis of N-(2-hydroxy-3-phenoxypropyl) derivatives of some anticonvulsant drugs utilized ¹H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds. This highlights the standard battery of tests used for the characterization of related aromatic ethers.
Applications of 1 Nitro 2 Propoxybenzene in Chemical Sciences
Role as Synthetic Intermediates in Organic Chemistry
1-Nitro-2-propoxybenzene is a key intermediate in the synthesis of a variety of organic compounds. The presence of the nitro group, an electron-withdrawing group, and the propoxy group on the benzene (B151609) ring allows for a range of chemical transformations. These reactions include reduction of the nitro group to an amine, electrophilic aromatic substitution, and nucleophilic aromatic substitution, making it a versatile precursor for creating more complex molecular architectures.
One of the primary applications of this compound is in the synthesis of substituted anilines and other benzene derivatives. The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as tin and concentrated hydrochloric acid, followed by neutralization. This transformation is fundamental in the production of dyes, pharmaceuticals, and other specialty chemicals. For instance, the resulting 2-propoxyaniline (B1271045) can be a precursor to more complex molecules.
Furthermore, the directing effects of the nitro and propoxy groups influence the position of subsequent electrophilic substitutions on the aromatic ring. This allows for the controlled introduction of other functional groups, leading to a diverse array of substituted benzene compounds. The reactivity of propoxybenzene (B152792) is noted to be similar to that of phenol, guiding incoming electrophiles to specific positions on the ring. chemicalforums.com
Nitro compounds, in general, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The ease with which the nitro group can be transformed into other functional groups makes compounds like this compound valuable in medicinal chemistry for the development of new therapeutic agents. frontiersin.org
| Starting Material | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Significance |
|---|---|---|---|---|
| This compound | Reduction | Sn, conc. HCl, reflux; then NaOH(aq) | 2-Propoxyaniline | Precursor for dyes, pharmaceuticals |
| Propoxybenzene | Nitration | conc. HNO3, H2SO4, reflux | 4-Nitro-2-propoxyphenylamine (multi-step) | Intermediate for further functionalization |
| 2-Nitrophenol (B165410) | Alkylation | n-bromopropane, K2CO3, acetone | 2-Nitro-n-propoxybenzene | Synthesis of non-mutagenic dyes. researchgate.net |
Material Science Applications (e.g., Organic Pigments, Specialty Chemicals)
In the realm of material science, this compound and its derivatives have found utility in the development of organic pigments and other specialty chemicals. The chromophoric nitro group and the auxochromic propoxy group can contribute to the color properties of larger molecules derived from this compound.
Research has shown that derivatives of this compound are used in the synthesis of non-mutagenic azo pigments. researchgate.net For example, 2-nitro-n-propoxybenzene, a closely related compound, is a precursor in the synthesis of 3,3'-di-n-propoxybenzidine. researchgate.net This benzidine (B372746) analog is then used to create new black trisazo dyes that are considered safer alternatives to traditional benzidine-based dyes, which are known to be carcinogenic. researchgate.netresearchgate.net
The synthesis of these pigments often involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions to form the extended conjugated systems responsible for their color. The specific substituents on the benzene ring, such as the propoxy group, can influence the final hue, color strength, and photostability of the pigment.
Beyond pigments, nitroaromatic compounds like this compound can serve as intermediates in the production of various specialty chemicals. lookchem.com Their functional groups allow for further chemical modifications, making them versatile building blocks in the chemical industry for creating materials with specific desired properties. lookchem.com
| Application Area | Specific Use | Key Compound/Derivative | Notable Finding |
|---|---|---|---|
| Organic Pigments | Synthesis of non-mutagenic azo dyes | 2-Nitro-n-propoxybenzene | Used to create safer alternatives to carcinogenic benzidine-based dyes. researchgate.netresearchgate.net |
| Specialty Chemicals | Versatile building block | 1,2-Di-N-Propoxybenzene (related compound) | Propoxy groups allow for further reactions and modifications. lookchem.com |
Exploration in Agrochemical Research
The potential of this compound and its derivatives in agrochemical research has been an area of exploration. Nitroaromatic compounds are known to exhibit a range of biological activities, and researchers investigate these properties for potential applications in agriculture, such as herbicides, fungicides, or insecticides.
While specific, large-scale applications of this compound itself in commercial agrochemicals are not widely documented, its role as a synthetic intermediate suggests its potential contribution to the development of new active ingredients. The structural motifs present in this compound can be found in more complex molecules designed for agrochemical purposes. For instance, the related compound 5-nitro-2-propoxyaniline (B1220663) is noted for its use in the synthesis of agrochemicals. cymitquimica.com
The exploration in this field often involves synthesizing a library of related compounds and screening them for biological activity. The modification of the nitro and propoxy groups, as well as the introduction of other substituents on the benzene ring, can lead to compounds with desired efficacy and selectivity for agricultural applications.
Environmental Fate and Degradation Studies of Nitroaromatic Compounds
Biodegradation Pathways and Microbial Metabolism of Nitroaromatics
The biodegradation of nitroaromatic compounds is a critical process influencing their environmental persistence. Microorganisms, including bacteria, fungi, and algae, have evolved diverse metabolic strategies to transform or completely mineralize these synthetic chemicals. The degradation can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct biochemical pathways.
For 1-Nitro-2-propoxybenzene, two primary initial lines of microbial attack are plausible, based on studies of analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) and 4-nitroanisole. nih.govsjtu.edu.cn
O-Dealkylation: Aerobic bacteria may initiate degradation by cleaving the ether bond. In a similar compound, 4-nitroanisole, degradation is initiated by O-demethylation to produce 4-nitrophenol. sjtu.edu.cn A similar hydrolytic cleavage of the propoxy group from this compound would yield 2-nitrophenol (B165410) and propanol. The resulting 2-nitrophenol is a well-studied pollutant that can be further degraded by various microorganisms. scielo.org.mx This pathway often involves monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov
Nitro Group Reduction: A more common initial step, especially under anaerobic conditions, is the reduction of the nitro group (-NO₂). nih.gov This process occurs sequentially, transforming the nitro group into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group, to form 2-propoxyaniline (B1271045). nih.gov This reduction is catalyzed by enzymes known as nitroreductases. oup.com While this transformation detoxifies the nitroaromatic compound to some extent, the resulting aromatic amines can be persistent and pose their own toxicological risks. nih.gov
Under aerobic conditions, some bacteria can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov In contrast, anaerobic degradation is often a co-metabolic process, where the microbe does not gain energy from the transformation but degrades the compound fortuitously while metabolizing another substrate. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade a wide array of nitroaromatic compounds through the action of their powerful, non-specific lignin-degrading enzymes. nih.gov
Table 1: Plausible Initial Biodegradation Reactions for this compound
| Degradation Type | Initial Reaction | Key Intermediates | Subsequent Products |
| Aerobic | O-Depropoxylation (Hydrolysis) | 2-Nitrophenol, Propanol | Catechol, Ring Fission Products |
| Anaerobic | Nitro Group Reduction | 2-Propoxynitrosobenzene, 2-Propoxyhydroxylamine | 2-Propoxyaniline |
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic processes, which are non-biological, also play a significant role in the transformation of nitroaromatic compounds in the environment. The primary mechanisms are photolysis and hydrolysis.
Photolysis: Many nitroaromatic compounds absorb sunlight, which can lead to their photochemical transformation. cdc.gov The rate and products of photolysis are influenced by environmental conditions such as the presence of sensitizer (B1316253) molecules like humic substances found in natural waters. For instance, studies have shown that the photolysis of compounds like trinitrotoluene is significantly accelerated in natural waters compared to pure water. agriscigroup.us For this compound, direct photolysis in sunlit surface waters is expected. The process could involve a nitro-nitrite rearrangement, potentially leading to the formation of hydroxylated products. nih.gov The presence of other substances in the water, such as natural organic matter, can either enhance (sensitize) or inhibit (quench) the rate of photodegradation. nih.gov
Hydrolysis: This process involves the reaction of a compound with water. Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental pH conditions. osti.gov However, under strongly alkaline conditions (high pH), hydrolysis can become a significant degradation pathway. For example, alkaline hydrolysis has been investigated as a treatment method for soils contaminated with nitroaromatics like TNT. lookchem.com For this compound, significant hydrolysis is not expected to be a major fate process in most natural soil and water environments. cdc.govosti.gov
Environmental Persistence and Transformation Processes
The persistence of this compound in the environment will be determined by the interplay of its physicochemical properties and the rates of biotic and abiotic degradation. The presence of the nitro group, an electron-withdrawing substituent, generally makes the aromatic ring resistant to oxidative microbial attack, which can contribute to its persistence. dtic.mil
The compound's mobility in soil and its tendency to bioaccumulate can be inferred from properties like its water solubility and octanol-water partition coefficient (Kow). While specific data for this compound are scarce, related compounds like nitrobenzene (B124822) have moderate to high mobility in soil, suggesting a potential to leach into groundwater. cdc.gov
Transformation processes can lead to a variety of products. As discussed, biodegradation can yield 2-nitrophenol or 2-propoxyaniline. Under anaerobic conditions, the transformation of nitroaromatics can sometimes lead to the formation of more complex and persistent molecules, such as azo dimers, through the condensation of reactive intermediates like nitroso and hydroxylamino derivatives. nsf.gov These transformation products may have different toxicity and persistence profiles than the parent compound.
Table 2: Predicted Environmental Fate of this compound
| Environmental Compartment | Dominant Process(es) | Expected Persistence | Key Transformation Products |
| Soil (Aerobic) | Biodegradation (O-Dealkylation) | Moderate | 2-Nitrophenol |
| Soil (Anaerobic) | Biodegradation (Nitroreduction) | High | 2-Propoxyaniline, Azo compounds |
| Surface Water | Photolysis, Biodegradation | Low to Moderate | Hydroxylated derivatives, 2-Nitrophenol |
| Groundwater | Anaerobic Biodegradation | High | 2-Propoxyaniline |
| Atmosphere | Photolysis, Reaction with OH radicals | Low | Oxidized fragments |
Methodologies for Environmental Remediation of Nitroaromatic Contaminants
Given the persistence and potential toxicity of nitroaromatic compounds, various remediation technologies have been developed to clean up contaminated sites. These methods can be broadly categorized as biological, chemical, and physical.
Bioremediation: This approach uses microorganisms to degrade contaminants and is often considered a cost-effective and environmentally friendly option.
Biostimulation: Involves adding nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. clu-in.org
Bioaugmentation: Involves introducing specific, pre-grown microbial strains with known degradative capabilities to a contaminated site. clu-in.org
Composting: Contaminated soil is mixed with organic materials like manure or agricultural waste to enhance microbial activity and promote degradation. This has been effective for soils contaminated with explosives like TNT. cdc.gov
Phytoremediation: Uses plants to remove, contain, or degrade contaminants in soil and water. nsf.gov
Chemical Treatment:
Advanced Oxidation Processes (AOPs): These methods generate highly reactive hydroxyl radicals to oxidize recalcitrant organic compounds. Examples include treatment with ozone, hydrogen peroxide with UV light (H₂O₂/UV), and Fenton's reagent. oup.com Photocatalysis using semiconductors like titanium dioxide (TiO₂) is another AOP that can effectively degrade nitroaromatics like nitrobenzene. scielo.org.mx
Chemical Reduction: Using strong reducing agents like zero-valent iron (ZVI) can effectively transform nitroaromatic compounds by reducing the nitro groups. This is a common in-situ remediation strategy for contaminated groundwater. osti.gov
Alkaline Hydrolysis: Applying alkaline materials like lime to contaminated soil can raise the pH and promote the chemical degradation of some nitroaromatics. lookchem.com
Physical Treatment: Methods like incineration, adsorption onto activated carbon, and soil washing are also used, but they can be expensive and may generate secondary waste streams that require further treatment.
For a potential contamination scenario with this compound, a combination of these methods, tailored to the specific site conditions (e.g., soil type, contaminant concentration), would likely be the most effective remediation strategy.
Q & A
Q. What are the critical physicochemical properties of 1-Nitro-2-propoxybenzene that influence experimental design?
Key properties include solubility in organic solvents (e.g., methylene chloride, acetonitrile), thermal stability, and nitro-group reactivity. For example, nitroaromatic compounds like this compound often exhibit moderate solubility in polar aprotic solvents, which is critical for reaction setup . Thermodynamic data (e.g., enthalpy of formation) from analogous nitrobenzenes can guide calorimetric studies, though direct measurements for this compound may require extrapolation . Stability under varying pH and temperature conditions should be empirically validated due to potential decomposition pathways .
Q. How can researchers ensure reproducible synthesis and purification of this compound?
- Synthesis : Optimize nitration conditions (e.g., mixed acid systems) for the propoxybenzene precursor, monitoring reaction progress via HPLC or TLC.
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Recrystallization from ethanol may improve purity .
- Validation : Characterize intermediates and final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in thermodynamic or spectroscopic data for nitroaromatic derivatives like this compound?
- Cross-verification : Compare data across multiple databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies to identify outliers .
- Standardized protocols : Replicate measurements using calibrated instruments (e.g., DSC for melting points, FTIR for functional group analysis) to minimize experimental variability .
- Computational validation : Employ density functional theory (DFT) to predict thermodynamic properties (e.g., ΔfH°) and compare with empirical results .
Q. How can computational chemistry enhance the prediction of this compound’s reactivity in catalytic systems?
- Mechanistic modeling : Use software like Gaussian or ORCA to simulate reaction pathways (e.g., nitro-group reduction or electrophilic substitution).
- Docking studies : Predict interactions with biological targets (e.g., enzymes) by modeling the compound’s electronic structure and steric effects .
- Machine learning : Train models on existing nitrobenzene reactivity datasets to forecast regioselectivity or byproduct formation .
Q. What methodologies are recommended for analyzing environmental or biological degradation products of this compound?
- Sample preparation : Extract degradation products using SPE cartridges and fractionate via HPLC .
- Detection : Employ LC-MS/MS with electrospray ionization (ESI) to identify nitro-reduced metabolites or hydroxylated derivatives .
- Toxicity assessment : Use in vitro assays (e.g., Ames test) to evaluate mutagenicity of degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
